Nisbuterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nisbuterol is a nicotinic acid ester known for its bronchodilatory properties. It is chemically identified as (±)-alpha-((tert-butylamino)methyl)-3,4-dihydroxybenzyl alcohol 3-acetate 4-p-anisate. This compound is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nisbuterol can be synthesized through a multi-step process involving the esterification of nicotinic acid with appropriate alcohol derivatives. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants at elevated temperatures to achieve the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of this compound produced on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Nisbuterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Nisbuterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and bronchodilatory mechanisms.
Biology: Researchers study its effects on cellular respiration and bronchial muscle relaxation.
Medicine: this compound is investigated for its potential therapeutic benefits in treating respiratory disorders.
Industry: It is used in the formulation of pharmaceutical products aimed at managing asthma and COPD
Mechanism of Action
Nisbuterol exerts its effects by acting as a beta-2 adrenergic receptor agonist. This interaction stimulates the receptors in bronchial smooth muscles, leading to muscle relaxation and bronchodilation. The molecular targets include beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling, which mediates the relaxation response .
Comparison with Similar Compounds
Albuterol: Another beta-2 adrenergic receptor agonist used for similar therapeutic purposes.
Salmeterol: A long-acting beta-2 agonist with a prolonged duration of action compared to nisbuterol.
Formoterol: Known for its rapid onset and long duration of action in bronchodilation.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which may confer distinct pharmacokinetic properties compared to other beta-2 agonists. Its combination of rapid onset and moderate duration of action makes it suitable for both acute and maintenance therapy in respiratory conditions .
Properties
CAS No. |
57540-78-0 |
---|---|
Molecular Formula |
C22H27NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-acetyloxy-4-[2-(tert-butylamino)-1-hydroxyethyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H27NO6/c1-14(24)28-20-12-16(18(25)13-23-22(2,3)4)8-11-19(20)29-21(26)15-6-9-17(27-5)10-7-15/h6-12,18,23,25H,13H2,1-5H3 |
InChI Key |
IILMJISVYWUZAB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(CNC(C)(C)C)O)OC(=O)C2=CC=C(C=C2)OC |
Key on ui other cas no. |
60734-87-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.